Cas no 4401-71-2 (1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione)
1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione
- 1,3,5-trimethylpyrimidine-2,4-dione
- 1,3-DIMETHYLTHYMINE
- 2,4(1H,3H)-Pyrimidinedione,1,3,5-trimethyl-
- 1,3,5-trimethyl-2,3-dihydropyrimidine-2,4-dione
- 1,3,5-trimethyl-2,4-pyrimidinedione
- 1,3,5-trimethyluracil
- 1,3-Dimethylthymidine
- 2,4(1H,3H)-Pyrimidinedione,1,3,5-trimethyl
- N,N'-dimethylthymine
- Uracil,1,3,5-trimethyl
- N,N-Dimethylthymine
- Uracil, 1,3,5-trimethyl-
- 2,4(1H,3H)-Pyrimidinedione, 1,3,5-trimethyl-
- BHWQEVXICGSHEW-UHFFFAOYSA-N
- MLS000766715
- HMS2267P10
- SBB087002
- SMR00033961
- 1,3,5-Trimethyl-2,4(1H,3H)-pyrimidinedione
- CS-0144182
- SCHEMBL615152
- FT-0726847
- 1,3,5-Trimethyl-2,4(1H,3H)-pyrimidinedione #
- SB57770
- DS-9816
- A912810
- MFCD00154763
- AN-584/40170418
- CHEMBL1698332
- 4401-71-2
- F31069
- AKOS001567938
- SMR000339611
- NCGC00245829-01
- SR-01000398993-1
- AMY3666
- SR-01000398993
- DTXSID60196014
- DB-081539
- DTXCID70118505
-
- MDL: MFCD00154763
- Inchi: 1S/C7H10N2O2/c1-5-4-8(2)7(11)9(3)6(5)10/h4H,1-3H3
- InChI Key: BHWQEVXICGSHEW-UHFFFAOYSA-N
- SMILES: O=C1N(C)C=C(C)C(N1C)=O
Computed Properties
- Exact Mass: 154.07400
- Monoisotopic Mass: 154.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 40.6
- XLogP3: -0.2
Experimental Properties
- Color/Form: No data available
- Density: 1.16
- Melting Point: No data available
- Boiling Point: 222.1°Cat760mmHg
- Flash Point: 87.8°C
- Refractive Index: 1.507
- PSA: 44.00000
- LogP: -0.60760
- Vapor Pressure: 0.1±0.4 mmHg at 25°C
1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione Security Information
- Signal Word:warning
- Hazard Statement: H302
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Sealed in dry,2-8°C
1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089000970-1g |
1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione |
4401-71-2 | 95% | 1g |
$250.00 | 2023-09-01 | |
| Alichem | A089000970-5g |
1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione |
4401-71-2 | 95% | 5g |
$691.85 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22005-250mg |
1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione |
4401-71-2 | 97% | 250mg |
¥190.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22005-1g |
1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione |
4401-71-2 | 97% | 1g |
¥569.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X22005-100mg |
1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione |
4401-71-2 | 97% | 100mg |
¥83.0 | 2024-07-18 | |
| Chemenu | CM252969-1g |
1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione |
4401-71-2 | 95% | 1g |
$234 | 2021-08-04 | |
| Chemenu | CM252969-5g |
1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione |
4401-71-2 | 95% | 5g |
$640 | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WZ712-250mg |
1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione |
4401-71-2 | 97% | 250mg |
1035CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WZ712-1g |
1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione |
4401-71-2 | 97% | 1g |
2739CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WZ712-100mg |
1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione |
4401-71-2 | 97% | 100mg |
497CNY | 2021-05-08 |
1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione Suppliers
1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione
Professional Introduction to 1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione (CAS No. 4401-71-2)
1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione, identified by its Chemical Abstracts Service (CAS) number 4401-71-2, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrimidine derivative family, a class of molecules widely recognized for their structural versatility and biological activity. The unique arrangement of methyl groups and the presence of two carbonyl groups in its structure contribute to its distinct chemical properties, making it a valuable scaffold for the development of novel therapeutic agents.
The molecular structure of 1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione consists of a central pyrimidine ring substituted with three methyl groups at the 1-, 3-, and 5-positions, while the 2- and 4-positions are functionalized with carbonyl groups. This configuration imparts a high degree of reactivity, enabling various chemical modifications that can be exploited in drug design. The compound’s ability to undergo condensation reactions with nucleophiles makes it particularly useful in the synthesis of more complex molecules, such as peptidomimetics and kinase inhibitors.
In recent years, 1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione has been explored as a key intermediate in the synthesis of biologically active compounds. Its applications span across multiple domains, including agrochemicals and specialty chemicals. However, its most promising potential lies in the pharmaceutical industry. Researchers have leveraged its structural features to develop molecules with targeted biological effects. For instance, derivatives of this compound have been investigated for their inhibitory properties against various enzymes implicated in diseases such as cancer and inflammation.
One of the most compelling aspects of 1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione is its role in medicinal chemistry. The pyrimidine core is a privileged scaffold in drug discovery due to its prevalence in natural products and its compatibility with diverse pharmacophoric elements. By modifying the substituents on the pyrimidine ring or introducing additional functional groups via 1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione, chemists can fine-tune the physicochemical properties and biological activity of their synthetic targets. This flexibility has led to several high-profile applications in preclinical studies.
Recent advancements in computational chemistry have further enhanced the utility of 1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione as a building block. Molecular modeling studies have revealed insights into how different derivatives interact with biological targets at the atomic level. These insights have guided the rational design of novel compounds with improved potency and selectivity. For example, virtual screening campaigns using datasets containing 1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione derivatives have identified promising candidates for further experimental validation.
The synthesis of 1,3,5-Trimethylpyrimidine-2,4(1H,3H)-dione itself is an area of active research. Traditional synthetic routes often involve multi-step processes that can be cumbersome and require specialized equipment. However, recent developments in green chemistry have led to more sustainable methods for producing this compound. Catalytic processes that minimize waste and energy consumption are being increasingly adopted by researchers aiming to improve both economic feasibility and environmental impact.
Another exciting application of 1,3,5-TMPTD lies in its use as a precursor for materials science applications。 The pyrimidine-based framework exhibits interesting electronic properties, making it suitable for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers are exploring ways to incorporate TMPTD into polymers and small-molecule systems to enhance their performance in electronic devices。 These efforts could pave the way for next-generation technologies that rely on advanced materials。
The future prospects for CAS No 4401-71-2 are vast。 As our understanding of its reactivity and biological significance grows, so too will its applications。 The integration of machine learning algorithms into drug discovery pipelines is likely to accelerate the identification of new derivatives with therapeutic potential。 Furthermore, collaborations between academia and industry will be crucial in translating laboratory findings into clinical reality。
In conclusion, CAS No 4401–71–2 (CAS no 44017112) represents a fascinating molecule with broad utility across multiple scientific disciplines。 Its role as a synthetic intermediate、 pharmacological scaffold,and material component underscores its importance in modern research。 As scientists continue to uncover new ways to harness its potential, we can expect to see further innovations that will benefit society in tangible ways。
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